Enhanced Lipophilicity (LogP) for Membrane Permeability Over 5-Methyl and Unsubstituted Analogs
5-Isopropylthiophen-2-amine exhibits a predicted LogP of 3.22, representing a critical increase in lipophilicity compared to its closest 5-substituted analogs. This value is derived from QSPR models and indicates markedly higher partition into lipid membranes [1]. The 5-methyl analog (CAS 55502-89-1) has a significantly lower LogP of 1.61, representing a -1.61 log unit difference . The unsubstituted thiophen-2-amine (CAS 616-46-6) has an even lower LogP of approximately 1.09 . This differentiation is crucial for CNS applications where the ability to cross the blood-brain barrier is a prerequisite for target engagement.
| Evidence Dimension | Lipophilicity (Partition Coefficient LogP) |
|---|---|
| Target Compound Data | LogP = 3.22 (QSPR predicted) |
| Comparator Or Baseline | 5-Methylthiophen-2-amine: LogP = 1.61; Thiophen-2-amine: LogP ~1.09 |
| Quantified Difference | +1.61 log units vs. 5-methyl; +2.13 log units vs. unsubstituted |
| Conditions | Calculated by QSPR (Quantitative Structure-Property Relationship) models under standard conditions |
Why This Matters
The ~40-fold higher predicted lipid partitioning directly impacts passive membrane permeability, making the isopropyl derivative superior for applications requiring BBB penetration or intracellular target access where methyl or unsubstituted analogs are likely insufficient.
- [1] NIH National Library of Medicine. PubChem Compound Summary for CID 137947852. Predicted data: LogP 3.22 (QSPR). View Source
